2-Methyl-4-(3-pyridyl)thiazole

Vue d'ensemble

Description

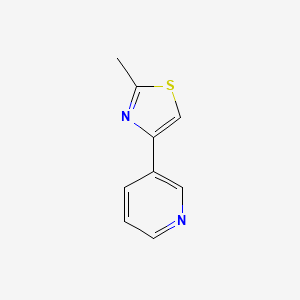

2-Methyl-4-(3-pyridyl)thiazole is a heterocyclic compound that features a thiazole ring substituted with a methyl group at the 2-position and a pyridyl group at the 4-position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-4-(3-pyridyl)thiazole typically involves the reaction of 3-pyridylacetonitrile with a suitable thioamide under acidic conditions. One common method includes the use of phosphorus pentasulfide (P2S5) as a sulfurizing agent in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate thioamide, which cyclizes to form the thiazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is often considered to improve the sustainability of the production process.

Analyse Des Réactions Chimiques

Types of Reactions: 2-Methyl-4-(3-pyridyl)thiazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield thiazolidines.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)

Major Products:

Oxidation: Sulfoxides, sulfones

Reduction: Thiazolidines

Substitution: Various substituted thiazoles

Applications De Recherche Scientifique

Major Reactions

- Oxidation : Forms sulfoxides and sulfones.

- Reduction : Produces thiazolidines.

- Substitution : Leads to various substituted thiazoles.

Chemistry

In the realm of chemistry, 2-Methyl-4-(3-pyridyl)thiazole is used as a building block for synthesizing more complex heterocyclic compounds. Its unique structure allows chemists to explore new synthetic pathways and develop novel materials.

Biology

The compound has been investigated for its potential as a bioactive molecule with various biological activities:

- Antimicrobial Properties : Studies have shown that it exhibits significant antimicrobial activity against several pathogenic bacteria and fungi.

- Anticancer Activity : Research indicates that derivatives of this compound can inhibit tumor cell growth and may serve as potential anticancer agents. For example, certain derivatives have demonstrated the ability to inhibit tubulin polymerization, which is crucial for cancer cell division .

Medicine

In medicinal chemistry, this compound is explored for its therapeutic applications:

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in preclinical studies.

- Antiviral Activity : Investigations into its antiviral properties have indicated potential effectiveness against specific viral infections.

Industrial Applications

The compound is also utilized in various industrial applications:

- Agrochemicals : It is used in developing pesticides and herbicides due to its biological activity.

- Dyes and Photographic Sensitizers : Its unique chemical properties make it suitable for use in dyes and as a sensitizer in photographic processes.

Case Studies and Research Findings

- Antimicrobial Studies : A study screened several derivatives of this compound against common bacterial strains such as Staphylococcus aureus and Escherichia coli. Results indicated promising antimicrobial activity with minimum inhibitory concentrations (MICs) ranging from 10 to 30 µg/mL .

- Anticancer Evaluation : In vitro tests on tumor cell lines revealed that certain derivatives of this compound inhibited cell proliferation at sub-micromolar concentrations. These compounds also exhibited effectiveness against multidrug-resistant cancer cells .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Derivative A | Staphylococcus aureus | 10 µg/mL |

| Derivative B | Escherichia coli | 15 µg/mL |

| Derivative C | Pseudomonas aeruginosa | 20 µg/mL |

Table 2: Anticancer Activity of Selected Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Derivative D | HeLa | 0.5 |

| Derivative E | HT-29 | 0.8 |

| Derivative F | MCF-7 | 1.0 |

Mécanisme D'action

The mechanism of action of 2-Methyl-4-(3-pyridyl)thiazole involves its interaction with specific molecular targets and pathways. For instance, in its antimicrobial activity, the compound may inhibit bacterial enzymes or disrupt cell membrane integrity. In anticancer applications, it may induce apoptosis by interacting with DNA or inhibiting key signaling pathways involved in cell proliferation.

Comparaison Avec Des Composés Similaires

- 2-Methyl-4-(2-pyridyl)thiazole

- 2-(3-Methyl-2-pyridyl)-4-(4-hydroxyphenyl)thiazole

- 5-Methyl-4-phenyl-2-(4-pyridyl)thiazole

Comparison: Compared to its analogs, 2-Methyl-4-(3-pyridyl)thiazole exhibits unique properties due to the specific positioning of the pyridyl group. This positioning can influence its reactivity and interaction with biological targets, making it a compound of particular interest for further research and development.

Activité Biologique

2-Methyl-4-(3-pyridyl)thiazole is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by a thiazole ring substituted with a methyl group and a pyridyl moiety. Its unique structure contributes to its reactivity and interaction with various biological targets, making it a subject of interest in medicinal chemistry.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Key mechanisms include:

- Antimicrobial Activity : The compound may inhibit bacterial enzymes or disrupt cell membrane integrity, leading to bacterial cell death. It has shown effectiveness against various pathogens, including resistant strains like MRSA .

- Anticancer Properties : Research indicates that it can induce apoptosis in cancer cells by interacting with DNA or inhibiting critical signaling pathways involved in cell proliferation. This property is particularly relevant in developing cancer therapies.

- Anti-inflammatory Effects : The compound has also been studied for its potential anti-inflammatory properties, which may be beneficial in treating inflammatory diseases.

Biological Activity Data

The following table summarizes the biological activities of this compound based on various studies:

1. Antimicrobial Activity Against MRSA

A study evaluated the antimicrobial efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The compound exhibited a minimum inhibitory concentration (MIC) of 25 μg/mL, demonstrating significant potential as an antimicrobial agent against resistant strains .

2. Anticancer Potential

In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines. The mechanism involves the disruption of critical signaling pathways that regulate cell survival and proliferation, positioning this compound as a candidate for further anticancer drug development .

3. Anti-inflammatory Effects

Research into the anti-inflammatory properties of this compound revealed that it could significantly reduce levels of pro-inflammatory cytokines in vitro. This suggests potential therapeutic applications in treating conditions characterized by chronic inflammation.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies indicate that modifications to the thiazole and pyridine rings can enhance or diminish biological activity. For instance, substituents such as electron-withdrawing or electron-donating groups can significantly affect the compound's potency against various targets .

Propriétés

IUPAC Name |

2-methyl-4-pyridin-3-yl-1,3-thiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2S/c1-7-11-9(6-12-7)8-3-2-4-10-5-8/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVUGYBMZXNBOPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)C2=CN=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.